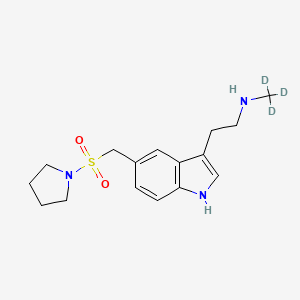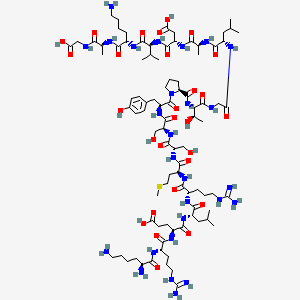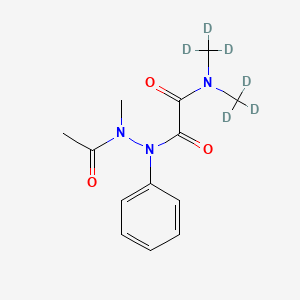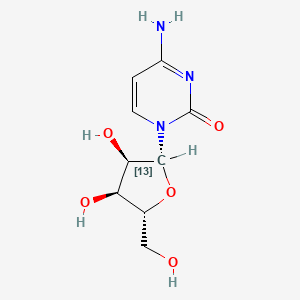
N-Desmethyl Almotriptan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Almotriptan-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Desmethyl Almotriptan, which is a metabolite of Almotriptan, a medication used to treat migraines. The compound is identified by the CAS number 1346604-71-4 and has the molecular formula C16H20D3N3O2S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Almotriptan-d3 involves the deuteration of N-Desmethyl AlmotriptanThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows stringent regulatory guidelines to ensure high purity and quality. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures, including analytical method development and validation, are employed to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Almotriptan-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the non-deuterated form of the compound.
Scientific Research Applications
N-Desmethyl Almotriptan-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Method Development: Used as an internal standard in mass spectrometry to quantify the presence of Almotriptan and its metabolites.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of Almotriptan in biological systems.
Metabolic Pathway Analysis: Used to trace metabolic pathways and understand the biotransformation of Almotriptan.
Quality Control: Employed in quality control processes for the production of Almotriptan to ensure consistency and accuracy
Mechanism of Action
N-Desmethyl Almotriptan-d3, being a metabolite of Almotriptan, shares a similar mechanism of action. Almotriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. By binding to these receptors, it causes cranial blood vessel constriction, thereby alleviating migraine symptoms. The deuterated form, this compound, is primarily used for research purposes and does not exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Almotriptan: The non-deuterated form of N-Desmethyl Almotriptan-d3.
Almotriptan: The parent compound used for migraine treatment.
Other Triptans: Compounds like Sumatriptan, Zolmitriptan, and Rizatriptan, which are also used to treat migraines
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it invaluable in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, providing insights into the pharmacokinetics and metabolism of Almotriptan.
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREINZNGILEJRP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-71-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)
![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)





